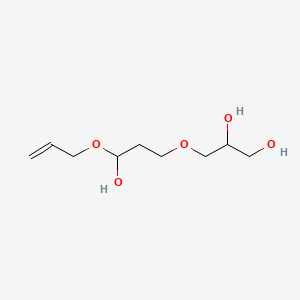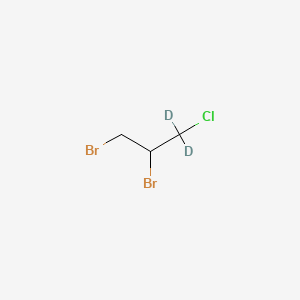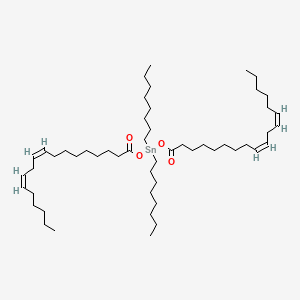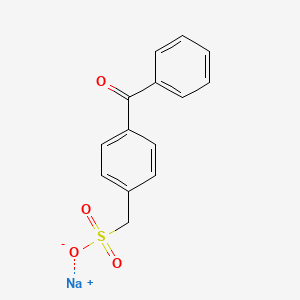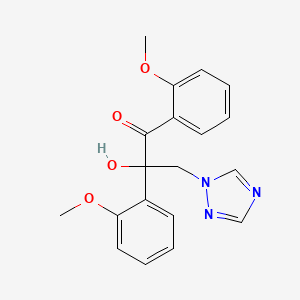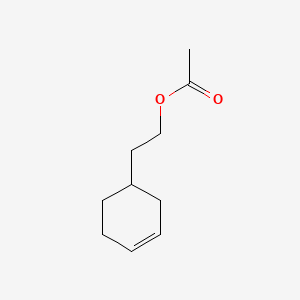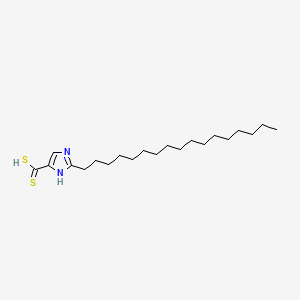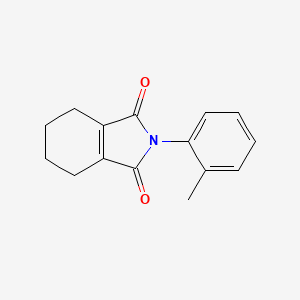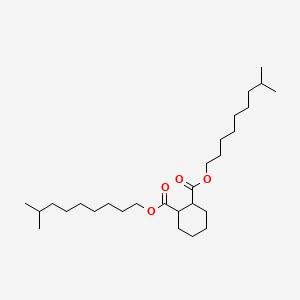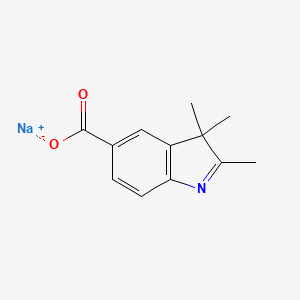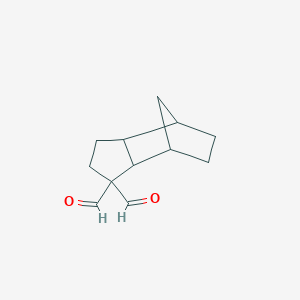
Octahydro-4,7-methano-1H-indenedicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-4,7-methano-1H-indenedicarbaldehyde is an organic compound with the molecular formula C12H16O2 . It is known for its unique structure, which includes a bicyclic framework with two aldehyde functional groups. This compound is used in various chemical applications due to its reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-4,7-methano-1H-indenedicarbaldehyde typically involves the hydrogenation of a precursor compound, such as 4,7-methano-1H-indene . The reaction conditions often include the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow hydrogenation processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Octahydro-4,7-methano-1H-indenedicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Imines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Octahydro-4,7-methano-1H-indenedicarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of octahydro-4,7-methano-1H-indenedicarbaldehyde involves its reactivity with various chemical species. The aldehyde groups can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The compound’s bicyclic structure also contributes to its unique reactivity and interactions with molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,7-Methano-1H-indene, octahydro-: Similar bicyclic structure but lacks the aldehyde functional groups.
Hexahydro-4,7-methanoindan: Another bicyclic compound with different functional groups.
Uniqueness
Octahydro-4,7-methano-1H-indenedicarbaldehyde is unique due to its dual aldehyde groups and bicyclic framework, which provide distinct reactivity and versatility in chemical synthesis compared to its analogs .
Eigenschaften
CAS-Nummer |
25896-97-3 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
tricyclo[5.2.1.02,6]decane-3,3-dicarbaldehyde |
InChI |
InChI=1S/C12H16O2/c13-6-12(7-14)4-3-10-8-1-2-9(5-8)11(10)12/h6-11H,1-5H2 |
InChI-Schlüssel |
WSRVTLYNXTWYRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1C3C2C(CC3)(C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


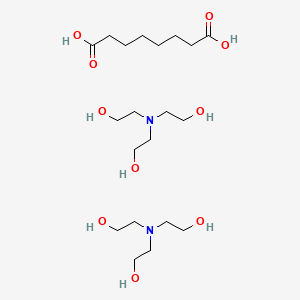
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
